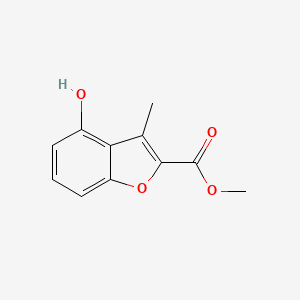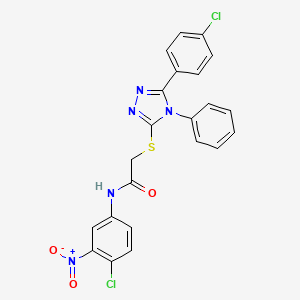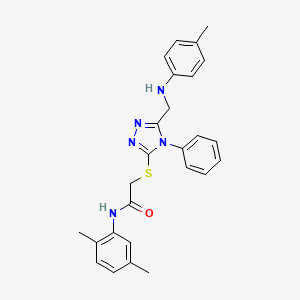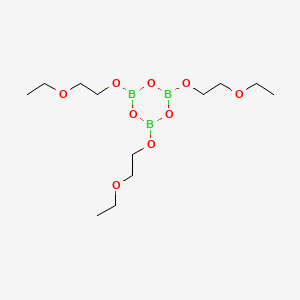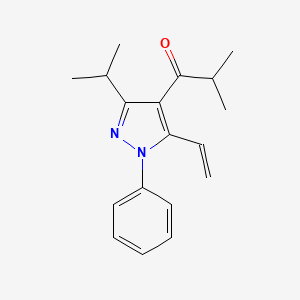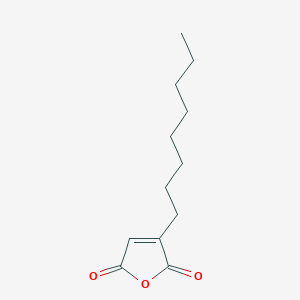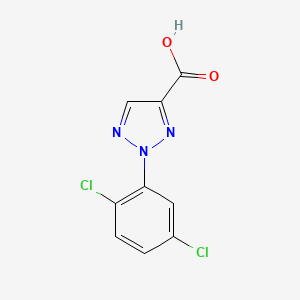
2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2,5-diclorofenil)-2H-1,2,3-triazol-4-carboxílico es un compuesto químico que pertenece a la clase de los derivados de triazol. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno. Este compuesto particular se caracteriza por la presencia de dos átomos de cloro en el anillo fenilo y un grupo ácido carboxílico en el anillo triazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2-(2,5-diclorofenil)-2H-1,2,3-triazol-4-carboxílico generalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común es la reacción de 2,5-diclorofenilhidrazina con acetoacetato de etilo, seguida de ciclización en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen reflujo en un solvente como etanol o ácido acético.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza. Además, los métodos industriales pueden incorporar pasos de purificación como recristalización o cromatografía para garantizar que el producto final cumpla con los estándares de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 2-(2,5-diclorofenil)-2H-1,2,3-triazol-4-carboxílico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol o un aldehído.
Sustitución: Los átomos de cloro en el anillo fenilo pueden ser sustituidos por otros grupos funcionales mediante sustitución aromática nucleófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar para reacciones de sustitución, generalmente en condiciones básicas.
Productos principales:
Oxidación: Formación de óxidos de triazol.
Reducción: Formación de alcoholes o aldehídos de triazol.
Sustitución: Formación de derivados de triazol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El ácido 2-(2,5-diclorofenil)-2H-1,2,3-triazol-4-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano o antifúngico.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2,5-diclorofenil)-2H-1,2,3-triazol-4-carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la síntesis de la pared celular microbiana, lo que lleva a efectos antimicrobianos. Las vías moleculares exactas pueden variar según la aplicación y el objetivo específicos.
Compuestos similares:
- Ácido 2-(2,4-diclorofenil)-2H-1,2,3-triazol-4-carboxílico
- Ácido 2-(3,5-diclorofenil)-2H-1,2,3-triazol-4-carboxílico
- Ácido 2-(2,5-diclorofenil)-2H-1,2,3-triazol-5-carboxílico
Comparación: En comparación con sus análogos, el ácido 2-(2,5-diclorofenil)-2H-1,2,3-triazol-4-carboxílico exhibe propiedades únicas debido al posicionamiento específico de los átomos de cloro y el grupo ácido carboxílico. Estas diferencias estructurales pueden influir en su reactividad, actividad biológica y aplicaciones potenciales. Por ejemplo, la posición de los átomos de cloro puede afectar la capacidad del compuesto para interactuar con objetivos biológicos, lo que lleva a variaciones en la eficacia antimicrobiana o anticancerígena.
Comparación Con Compuestos Similares
- 2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- 2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-5-carboxylic acid
Comparison: Compared to its analogs, 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid exhibits unique properties due to the specific positioning of the chlorine atoms and the carboxylic acid group. These structural differences can influence its reactivity, biological activity, and potential applications. For instance, the position of the chlorine atoms can affect the compound’s ability to interact with biological targets, leading to variations in antimicrobial or anticancer efficacy.
Propiedades
Fórmula molecular |
C9H5Cl2N3O2 |
|---|---|
Peso molecular |
258.06 g/mol |
Nombre IUPAC |
2-(2,5-dichlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-1-2-6(11)8(3-5)14-12-4-7(13-14)9(15)16/h1-4H,(H,15,16) |
Clave InChI |
MSBQOSLUCOTXBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)N2N=CC(=N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine](/img/structure/B11771179.png)

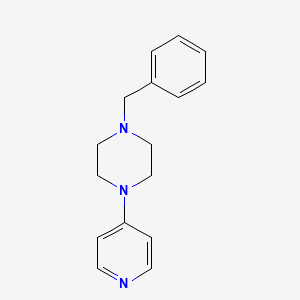
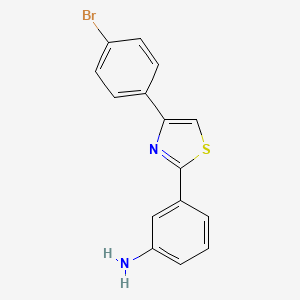
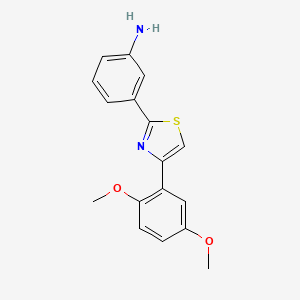

![3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B11771217.png)
